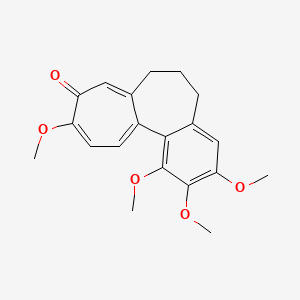

Desacetamidocolchicine

Descripción

Contextualization within Colchicinoid Chemistry Research

Desacetamidocolchicine is a naturally occurring alkaloid found in plants of the Colchicum genus, though it is more commonly synthesized in laboratory settings for research purposes. acs.org Chemically, it is distinguished from colchicine (B1669291) by the absence of the acetamido group on its B-ring. nih.gov This seemingly minor structural modification has profound implications for the molecule's conformational stability and its interaction with biological targets. bohrium.com

The core of colchicinoid chemistry revolves around the unique 6-7-7 fused ring system, comprising a trimethoxybenzene A-ring and a tropolone (B20159) C-ring connected by a seven-membered B-ring. The orientation of the A and C rings relative to each other, known as atropisomerism, is critical for biological activity. bohrium.com In colchicine, the acetamido group on the B-ring locks the molecule in the biologically active conformation. nih.gov The absence of this group in this compound allows for rotation around the biaryl axis, leading to racemization, a process where the molecule interconverts between its two atropisomers (enantiomers). nih.gov This property makes DAAC an invaluable subject for studying the dynamics of colchicinoid-tubulin binding and the structural requirements for potent anti-mitotic activity. bohrium.com

Research on this compound and its derivatives, particularly those with a deconstructed B-ring, has further illuminated the essential pharmacophore of colchicinoids. nih.gov These studies help to delineate the precise structural features necessary for tubulin binding and the inhibition of microtubule polymerization.

Historical Perspective of this compound as a Colchicine Analog

The investigation of this compound has been instrumental in elucidating the mechanism of action of colchicine. Early studies recognized that the biological activity of colchicinoids was intrinsically linked to their three-dimensional structure. The synthesis and comparative analysis of analogs like DAAC were pivotal in testing hypotheses about the role of different functional groups on the colchicine scaffold.

A significant focus of historical and ongoing research has been the interaction of these compounds with tubulin. Unlike colchicine, which binds to tubulin relatively slowly, this compound binds very rapidly. nih.gov This difference in binding kinetics highlighted the modulatory role of the B-ring and its substituents. bohrium.com Kinetic binding experiments have shown that the enantiomer of DAAC with the same spatial arrangement (helicity) as natural colchicine binds to tubulin approximately 62 times faster than colchicine itself. researchgate.net In contrast, the other enantiomer does not exhibit significant binding. researchgate.net

The study of DAAC's racemization has also been a key area of research. The thermal racemization of this compound has an inversion barrier of approximately 22.1 kcal/mol, which allows for the interconversion of its enantiomers. researchgate.net This characteristic has been crucial in understanding the conformational requirements for tubulin binding and has provided a basis for the design of new, configurationally stable colchicinoid analogs. nih.gov

The following tables summarize key research findings related to this compound's interaction with tubulin and its stereochemical properties.

Table 1: Tubulin Binding Properties of this compound and Related Compounds This table presents data on the binding affinity and kinetics of this compound and colchicine to tubulin. The data is compiled from various studies and experimental conditions may differ.

| Compound | Parameter | Value | Source |

| This compound | Dissociation Constant (Kd) | 1.25 x 10-6 M | mdpi.com |

| This compound | Affinity Constant | 1.6 x 106 M-1 | core.ac.uk |

| Colchicine | Relative Binding Rate | 1 | researchgate.net |

| This compound (active enantiomer) | Relative Binding Rate | ~62 | researchgate.net |

Table 2: Stereochemical and Racemization Data for this compound This table provides information on the stereochemical properties of this compound, including its rotational energy barrier.

| Property | Value | Source |

| Inversion Barrier for Racemization | 22.1 kcal/mol | researchgate.net |

| Atropisomerism Classification | Class 2 (interconverts on the minute-to-hour timescale at room temperature) | bohrium.com |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1420-08-2 |

|---|---|

Fórmula molecular |

C20H22O5 |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

InChI |

InChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3 |

Clave InChI |

IPDJRYUVROTJTO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |

SMILES canónico |

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |

Apariencia |

Solid powder |

Otros números CAS |

1420-08-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Desacetamidocolchicine; Deacetylaminocolchicine; DAAC |

Origen del producto |

United States |

Molecular Interactions and Mechanistic Elucidation of Desacetamidocolchicine

Interaction with Tubulin Heterodimers

Desacetamidocolchicine, an analogue of colchicine (B1669291), demonstrates a notable interaction with tubulin heterodimers, the fundamental building blocks of microtubules. This interaction is characterized by rapid binding kinetics and a distinct profile of affinity across various tubulin isotypes. Understanding these molecular interactions is crucial for elucidating its mechanism of action as a potent antimitotic agent.

Binding Kinetics and Equilibrium Studies

The binding of this compound to tubulin is a dynamic process that has been investigated through kinetic and equilibrium studies. These studies reveal a multi-step binding mechanism and provide quantitative measures of the binding affinity.

The interaction between this compound and tubulin is not a simple one-step process. Instead, it exhibits biphasic binding kinetics, indicating a two-step mechanism. nih.gov This process can be described by a model where the initial step is a rapid, reversible binding of the ligand to the tubulin dimer, followed by a slower conformational change that results in the formation of a stable complex. nih.gov This two-step binding is a characteristic feature also observed in the interaction of colchicine with tubulin. nih.gov The observed pseudo-first-order rate constants show a nonlinear increase with the concentration of this compound, which further supports this two-step binding model. nih.gov

| Tubulin Isotype | K1 (M-1) | k2 (s-1) | kon,app (M-1s-1) | koff (s-1) | Ka (M-1) |

|---|---|---|---|---|---|

| αβII | 5794 ± 670 | 0.67 ± 0.05 | 3907 ± 530 | 6.3 x 10-4 | 2.5 x 106 |

| αβIII | 7109 ± 1800 | 0.05 ± 0.006 | 376 ± 80 | 5.2 x 10-4 | 1.5 x 106 |

| αβIV | 8993 ± 1780 | 0.59 ± 0.07 | 5305 ± 1200 | 5.7 x 10-4 | - |

Specificity and Differential Binding to Tubulin Isotypes

The interaction of this compound with tubulin is not uniform across all tubulin isotypes. The specific isotype composition of the tubulin heterodimer, particularly the β-tubulin subunit, plays a significant role in modulating the binding affinity and kinetics of the ligand.

Research has demonstrated that this compound exhibits differential binding to various tubulin isotypes, specifically αβII, αβIII, and αβIV. nih.gov The most striking difference is observed in the on-rate of binding, which is significantly slower for the αβIII isotype compared to αβII and αβIV. nih.govplos.orgnih.gov This suggests that the colchicine binding domain on the αβIII isotype may have subtle structural differences that affect the accommodation of the B-ring of this compound. plos.orgnih.gov Consequently, the colchicine binding region in the αβIII isotype is considered to be less flexible. nih.gov

Influence of Amino Acid Residues at the Binding Site

The binding of this compound to tubulin occurs at the colchicine binding site, a complex pocket located at the interface between the α- and β-tubulin subunits. The affinity and stability of this interaction are dictated by a collection of specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. While direct crystallographic data for this compound is limited, extensive research on colchicine and its analogues provides a clear picture of the key residues involved.

The binding pocket is primarily situated on the β-tubulin subunit, with some contributing residues from the α-subunit. The trimethoxyphenyl A-ring of colchicine analogues typically orients into a hydrophobic pocket within β-tubulin, near Cys-β241. mdpi.com The tropolone (B20159) C-ring is positioned closer to the α-tubulin subunit. Studies have identified several key residues that are critical for the interaction. For instance, hydrogen bonds are often formed with residues such as Thr-α179, Val-α181, Cys-β241, Lys-β252, Asn-β256, and Lys-β350. mdpi.comnih.gov

Hydrophobic interactions also play a crucial role in stabilizing the ligand within the binding site. Residues like Val-β238, Leu-β242, Leu-β248, Leu-β252, and Leu-β255 create a nonpolar environment that accommodates the ligand's rings. mdpi.com The modification of lysine (B10760008) residues has been shown to be important for the colchicine binding site's integrity, further highlighting the role of specific amino acids in maintaining the site's conformation and binding capability. ias.ac.in The interaction with these residues collectively anchors this compound in the binding pocket, leading to the subsequent disruption of microtubule dynamics.

| Residue | Tubulin Subunit | Potential Role in Binding | Interaction Type |

|---|---|---|---|

| Thr-179 | α-tubulin | Forms hydrogen bonds with the tropolone (C) ring. mdpi.comresearchgate.net | Hydrogen Bond |

| Val-181 | α-tubulin | Forms hydrogen bonds with the tropolone (C) ring. mdpi.comnih.gov | Hydrogen Bond |

| Cys-241 | β-tubulin | Key residue near the trimethoxyphenyl (A) ring; can form hydrogen bonds. mdpi.comnih.gov | Hydrogen Bond / Proximity |

| Val-238 | β-tubulin | Contributes to a hydrophobic pocket. mdpi.com | Hydrophobic |

| Leu-248 | β-tubulin | Contributes to a hydrophobic pocket. mdpi.com | Hydrophobic |

| Lys-252 | β-tubulin | Can form hydrogen bonds. nih.gov | Hydrogen Bond |

| Leu-255 | β-tubulin | Contributes to a hydrophobic pocket. mdpi.com | Hydrophobic |

| Lys-350 | β-tubulin | Forms hydrogen bonds. nih.gov | Hydrogen Bond |

Conformational Dynamics of the Tubulin-Desacetamidocolchicine Complex

The interaction between this compound and tubulin is not a simple lock-and-key mechanism but a dynamic process that involves significant conformational changes in both the protein and the ligand. This dynamic interplay is fundamental to its mechanism of action.

Ligand-Induced Conformational Changes in Tubulin Structure

Tubulin heterodimers exist in two principal conformations: a "straight" form that is compatible with incorporation into the microtubule lattice and a "curved" form that is not. pnas.orgnih.govelifesciences.org The binding of ligands to the colchicine site, including this compound, stabilizes this curved conformation. mdpi.comnih.gov Upon binding, the tubulin heterodimer undergoes a structural change, losing the straight conformation necessary for lateral contacts between adjacent subunits in a microtubule. mdpi.com This induced curvature sterically hinders the proper alignment of tubulin dimers required for polymerization. mdpi.com

The binding of this compound to tubulin is a two-step process: an initial fast, reversible binding, followed by a slower conformational change that leads to the formation of a stable complex. nih.gov This second step is believed to represent the ligand-induced structural alteration of the tubulin dimer. The unliganded form of tubulin can feature a β-tubulin loop, known as the T7 loop, flipped into the colchicine binding site; ligand binding necessitates the displacement of this loop, contributing to the conformational change. pnas.org

Structural Characteristics of the Colchicine Binding Site

The colchicine binding site is a well-defined pocket located at the interface between the α- and β-tubulin subunits, primarily within the intermediate domain of β-tubulin. mdpi.compnas.org It is a relatively wide pocket, approximately 4–5 Å in width, and is composed of several key structural elements. mdpi.com These include the T7 loop, helix H7, and helix H8 of the β-subunit. mdpi.com The site is amphipathic, meaning it has both hydrophobic and hydrophilic regions, allowing it to accommodate a diverse range of chemical structures. nih.govresearchgate.netnih.gov

The site can be conceptually divided into subpockets that interact with different moieties of the ligand. For colchicine and its analogues, the trimethoxyphenyl A-ring fits into one subpocket, while the tropolone C-ring occupies another, closer to the α-subunit. mdpi.comresearchgate.net The flexibility of loops within the binding site, particularly the T7 loop, allows the pocket to adapt to different ligands, which explains the variety of compounds that can bind at this site. nih.gov

| Structural Feature | Location | Description |

|---|---|---|

| Binding Pocket Location | Interface of α- and β-tubulin subunits | Primarily within the intermediate domain of β-tubulin. mdpi.compnas.org |

| Key Structural Elements | β-tubulin | Composed of the T7 loop, helix H7, and helix H8. mdpi.com |

| Nature of Pocket | Amphipathic (Hydrophobic and Hydrophilic) | Allows for interaction with diverse chemical structures. nih.gov |

| Flexibility | High | The T7 loop is notably flexible and can move into and out of the site. pnas.orgnih.gov |

Analysis of Dihedral Angles and Rotational Barriers in Ligand Binding

This compound is an analogue of colchicine that lacks the acetamido group on its central B-ring. nih.gov This seemingly small modification has a profound impact on the molecule's stereochemical stability. In colchicine, the acetamido group provides a steric hindrance that locks the A and C rings into a specific axial chirality (the aR form), creating a high barrier to rotation around the biphenyl (B1667301) axis. nih.gov

In contrast, this compound (DAAC) lacks this steric lock. nih.gov As a result, it has a much lower rotational barrier and undergoes rapid racemization (interconversion between its atropisomers) in solution, with a half-life of minutes. nih.gov Despite this rotational flexibility and a different ground-state dihedral angle compared to colchicine, this compound retains potent tubulin-binding and antiproliferative activity. nih.govacs.org This suggests that the tubulin binding pocket can accommodate the ligand in a conformation that may differ from the rigid structure of colchicine, or that the binding event itself selects for and stabilizes the active conformation. Molecular dynamics studies suggest that related B-ring deconstructed analogues may prefer to bind to tubulin with a dihedral angle around 80°, which differs from the preferred angles of other analogues. acs.org

| Compound | Key Structural Feature | Rotational Barrier | Stereochemical Stability | Tubulin Binding Activity |

|---|---|---|---|---|

| Colchicine | Acetamido group on B-ring | High | Stable atropisomer (aR form). nih.gov | High |

| This compound (DAAC) | Lacks acetamido group on B-ring | Low | Racemizes within minutes. nih.gov | High. nih.govnih.gov |

| B-Ring Deconstructed Analogues | Lacks B-ring entirely | Variable (can be high) | Can be highly stable to epimerization. nih.govacs.org | Retained. nih.govacs.org |

Impact on Microtubule Polymerization Dynamics

Inhibition of Tubulin Assembly and Microtubule Formation

The primary biological effect of this compound binding to tubulin is the potent inhibition of microtubule polymerization. nih.govacs.org This inhibition is a direct consequence of the ligand-induced conformational changes discussed previously. By binding to soluble tubulin dimers and stabilizing a curved, assembly-incompetent conformation, this compound effectively sequesters the tubulin subunits, preventing them from incorporating into the growing ends of microtubules. mdpi.comnih.gov

The mechanism of inhibition is proportional to the concentration of the tubulin-ligand complex, not the total concentration of the free drug. nih.gov The formation of this stable complex is the rate-limiting step for the inhibitory action. bohrium.com At substoichiometric concentrations, the tubulin-Desacetamidocolchicine complex can also act by binding to the ends of existing microtubules, a mechanism often referred to as "end-poisoning." nih.govbohrium.com This action blocks the addition of further tubulin dimers, effectively capping the microtubule and suppressing both growth and shortening phases, thereby disrupting the essential dynamic instability of the microtubule network. nih.gov Studies on the parent compound, colchicine, show that the formation of tubulin-colchicine copolymers can lead to microtubule ends that have a decreased affinity for incoming tubulin dimers, thus increasing the critical concentration required for assembly. nih.gov

Perturbation of Microtubule Dynamic Instability

Microtubules are dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization) in a process known as dynamic instability. This process is essential for the proper functioning of the mitotic spindle during cell division. This compound, like other colchicine-site binding agents, perturbs this delicate equilibrium.

The binding of a tubulin-desacetamidocolchicine complex to the ends of microtubules effectively suppresses dynamic instability. nih.gov Research on the closely related tubulin-colchicine complex has shown that its addition to microtubules leads to a marked reduction in the growth rate at both the plus and minus ends of the microtubule. nih.gov This suppression of growth dynamics disrupts the normal cycle of microtubule lengthening and shortening that is critical for mitotic spindle formation and function, ultimately leading to cell cycle arrest.

Molecular Mechanisms of Microtubule Destabilization

The primary molecular mechanism by which this compound destabilizes microtubules is through the inhibition of tubulin polymerization. This is achieved by binding to the colchicine binding site located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer. nih.gov

Tubulin dimers can exist in two principal conformations: a "curved" conformation, which is characteristic of free tubulin in solution, and a "straight" conformation, which is necessary for the incorporation of the dimer into the microtubule lattice. mdpi.com The binding of this compound to the tubulin dimer stabilizes the curved conformation. nih.gov By locking the tubulin dimer in this assembly-incompetent state, this compound prevents the necessary curved-to-straight conformational transition that must occur for polymerization. mdpi.comnih.gov Consequently, the pool of available tubulin dimers for microtubule growth is effectively sequestered, leading to a net destabilization and depolymerization of the microtubule network.

Protein-Ligand Interaction Energetics

The stability of the this compound-tubulin complex is governed by a combination of energetic factors, including binding free energy, electrostatic and van der Waals interactions, and the formation of specific hydrogen bonding networks.

Binding Free Energy Calculations

Binding free energy (ΔG) is a critical parameter that quantifies the affinity of a ligand for its protein target. Computational methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, are employed to calculate these energies. Studies on DAMA-colchicine, a close analogue of this compound, have provided insights into the binding energetics with different human tubulin isotypes. nih.gov

The binding free energy calculations for DAMA-colchicine with αβII, αβIII, and αβIV tubulin isotypes revealed differential binding affinities. nih.gov The calculated order of binding free energy for DAMA-colchicine was αβIV ≈ αβII >> αβIII, indicating the strongest binding with the αβIV isotype and the weakest with the αβIII isotype. nih.gov This order of binding is similar to the experimentally measured binding energies for this compound with these three isotypes from bovine sources. nih.gov

| Tubulin Isotype | Binding Free Energy (ΔG) | Van der Waals Energy (ΔEvdw) | Electrostatic Energy (ΔEele) |

|---|---|---|---|

| αβII | -42.57 | -56.12 | -28.78 |

| αβIII | -34.51 | -47.53 | -23.54 |

| αβIV | -43.71 | -58.21 | -31.23 |

Note: Data is for DAMA-colchicine, a close structural analogue of this compound. The relative differences in binding energies are similar to those measured experimentally for this compound. nih.gov

Electrostatic and Van der Waals Interactions in Complex Stabilization

Van der Waals interactions, which are short-range attractive forces, play a prominent role in the binding of DAMA-colchicine at the αβ-tubulin interface. plos.org Similarly, electrostatic interactions, arising from the distribution of charges between the ligand and the protein's binding pocket, are crucial for complex stabilization. nih.gov The loss of these interactions, as observed in certain tubulin isotypes, can lead to a decrease in binding affinity. plos.org For instance, the higher binding free energy of DAMA-colchicine with the αβIV tubulin isotype is supported by more favorable van der Waals and electrostatic energy components compared to the αβIII isotype. nih.gov

Hydrogen Bonding Networks at the Binding Interface

Hydrogen bonds provide specificity and directionality to the protein-ligand interaction. In the case of this compound analogues, a network of hydrogen bonds forms at the binding interface with tubulin, contributing to the stability of the complex.

Molecular dynamics simulations of DAMA-colchicine bound to different tubulin isotypes have identified key residues involved in hydrogen bonding. In the αβII and αβIV tubulin isotypes, Lys-350 has been observed to form hydrogen bonding interactions with the methoxytropone ring of the ligand, while Cys-239 interacts with the trimethoxybenzene ring. nih.gov In the αβII tubulin-DAMA-colchicine complex, an additional hydrogen bond is formed with Asn-256. nih.gov However, in the αβIII isotype, a different orientation of the ligand leads to Lys-350 forming a hydrogen bond with the mercaptoacetyl group of the B-ring. nih.gov Another study on a simplified AC ring analogue also highlighted a consistent hydrogen bond between the thiol group of Cys-241 and the oxygen atoms of the methoxy (B1213986) groups on the trimethoxybenzene ring. acs.org These specific interactions underscore the importance of the chemical environment of the binding pocket in determining the precise orientation and affinity of this compound.

| Tubulin Isotype | Interacting Tubulin Residue | Interacting Ligand Moiety |

|---|---|---|

| αβII | Lys-350 | Methoxytropone ring |

| Cys-239 | Trimethoxybenzene ring | |

| Asn-256 | Not specified | |

| αβIII | Lys-350 | Mercaptoacetyl group (B-ring) |

| αβIV | Lys-350 | Methoxytropone ring |

| Cys-239 | Trimethoxybenzene ring |

Note: Data is for DAMA-colchicine, a close structural analogue of this compound. nih.gov

Computational and Spectroscopic Methodologies in Desacetamidocolchicine Research

Molecular Modeling and Simulation Studies

Computational approaches have become indispensable in characterizing the nuanced interactions between Desacetamidocolchicine and tubulin at an atomic level. These in silico methods allow researchers to visualize and analyze binding modes, assess the stability of the resulting complex, and understand the electronic properties that govern the interaction.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding how it fits into the colchicine-binding site on β-tubulin.

Research has employed molecular docking to investigate the binding of this compound to various tubulin isotypes. For instance, docking studies using AutoDock have been performed to understand the putative binding pocket and the specific residues involved in interactions. nih.gov In one such study, the binding energy of this compound to the tubulin crystal structure (PDB ID: 1SA0) was calculated to be -10.70 kcal/mol, indicating a strong and favorable interaction. nih.gov These analyses have consistently shown that this compound, much like colchicine (B1669291), binds at the interface of the α- and β-tubulin subunits. nih.gov The accuracy of these docking predictions is often validated by comparing the computationally predicted binding mode to crystallographically determined structures, with a root mean square deviation (RMSD) of 1.2 Å indicating a reliable docking result. nih.gov

Table 1: Molecular Docking Parameters for this compound with Tubulin

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 1SA0 | nih.gov |

| Docking Software | AutoDock 4.2 | nih.gov |

| Binding Energy | -10.70 kcal/mol | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the this compound-tubulin complex over time. These simulations provide insights into the stability of the binding and any conformational changes that may occur upon ligand binding.

MD simulations have been performed on this compound-tubulin complexes using software packages like AMBER. nih.gov These simulations, often run for nanoseconds, help in understanding the structural and dynamic differences in how this compound interacts with various tubulin isotypes. nih.gov The stability of the simulation is typically assessed by calculating the RMSD of the Cα backbone atoms of the protein. nih.gov Post-simulation analyses, including binding free-energy calculations, have revealed differences in binding affinities among tubulin isotypes. For example, studies have shown that the αβIV tubulin isotype has the highest binding free-energy for this compound, followed by αβII, with αβIII showing the lowest. nih.gov These simulations often utilize force fields like AMBER ff99SB for the protein and the Generalized Born Surface Area (GBSA) implicit solvent model to mimic the aqueous cellular environment. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the intrinsic structural and electronic properties of this compound. These methods provide a deeper understanding of the molecule's reactivity, stability, and the nature of its interactions with tubulin.

DFT has been used in combination with techniques like Vibrational Circular Dichroism (VCD) to determine the absolute stereochemistry and solution-phase conformations of this compound analogs. acs.org These calculations can yield optimized molecular geometries and vibrational frequencies that are then compared with experimental data. acs.org Such studies have been instrumental in characterizing the torsional angles of the AC ring system, which is crucial for its biological activity. acs.org For instance, computational and experimental studies have demonstrated that deconstructed variants of this compound can exist with torsional angles significantly different from that of colchicine, yet still retain tubulin-binding and antiproliferative activity. acs.org

Spectroscopic Techniques for Characterization of Interactions

Spectroscopic methods are vital experimental tools for validating and complementing the findings from computational studies. They provide real-time data on binding kinetics, conformational changes, and the stereochemical aspects of the this compound-tubulin interaction.

Fluorometric assays are highly sensitive methods used to study the kinetics of ligand-protein interactions. The binding of this compound to tubulin can be monitored by changes in the intrinsic fluorescence of tryptophan residues in the protein or by the fluorescence of the ligand itself.

Stopped-flow fluorometry has been a key technique to study the association kinetics of this compound with different tubulin isoforms. nih.gov These studies have revealed that the binding of this compound to tubulin is a two-step process: a fast initial reversible binding followed by a slower conformational change that leads to a stable complex. nih.gov This is in contrast to the much slower binding of colchicine. nih.gov Kinetic analysis has shown that while there are minimal differences in the initial binding constant (K1) among αβII, αβIII, and αβIV tubulin isotypes, the subsequent conformational change rates can vary. nih.gov

Table 2: Kinetic Parameters for this compound Binding to Tubulin Isotypes

| Tubulin Isotype | K1 (M⁻¹) | Reference |

|---|---|---|

| αβII | 5794 ± 670 | nih.gov |

| αβIII | 7109 ± 1800 | nih.gov |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying the stereochemistry and conformation of chiral molecules like this compound.

CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, has been used to monitor the racemization of this compound enantiomers. researchgate.net The decline in CD intensity of specific bands over time allows for the determination of the energy barrier to rotation around the biaryl bond. researchgate.net Such experiments have determined the inversion barrier for this compound to be 22.1 kcal mol⁻¹. researchgate.netresearchgate.net

VCD, an extension of CD into the infrared region, provides detailed information about the three-dimensional structure of molecules in solution. wikipedia.org It is particularly sensitive to the absolute configuration and conformation. wikipedia.orgbruker.com VCD, in conjunction with DFT calculations, has been used to determine the absolute stereochemistry of this compound analogs and to gain insights into their solution conformations. acs.org This combined experimental and computational approach is crucial for understanding how the specific three-dimensional arrangement of atoms in this compound influences its binding to tubulin. acs.org

Advanced Computational Algorithms for Drug-Target Prediction

In modern drug discovery, advanced computational algorithms play a pivotal role in predicting how a potential drug molecule, such as a this compound analog, will interact with its biological target. nih.gov These in silico methods significantly reduce the time and cost associated with traditional drug development by prioritizing the most promising compounds for synthesis and laboratory testing. mdpi.comresearchgate.net For this compound and its analogs, the primary target is tubulin, and computational tools are extensively used to predict binding affinity and mechanism of action. mdpi.com

Machine learning (ML) has emerged as a powerful strategy to augment quantitative structure-activity relationship (QSAR) studies. mdpi.comnih.gov Various ML algorithms—including random forest, support vector machines, and k-nearest neighbors—can be trained on datasets of known tubulin inhibitors. nih.gov These trained models can then predict the anticancer activity (often expressed as an IC50 value) of novel this compound analogs based solely on their molecular structures. mdpi.comnih.gov

Another critical computational technique is molecular docking. mdpi.com Using algorithms like AutoDock Vina, researchers can simulate the binding of a this compound analog into the colchicine-binding site of the tubulin protein. mdpi.commdpi.com These simulations predict the most likely binding pose and calculate a binding energy score, which helps to estimate the affinity of the compound for the target. nih.gov This approach allows for the virtual screening of large libraries of potential analogs to identify those with the most favorable predicted interactions before committing resources to their chemical synthesis. nih.gov

Pattern Recognition and Correlation Analysis in Biological Screening

Biological screening, particularly high-throughput screening (HTS), generates vast datasets on the activity of thousands of compounds against a biological target. researchgate.netresearchgate.net Pattern recognition algorithms are essential computational tools used to analyze this data, identify trends, and discover meaningful connections between chemical structures and biological activities. nih.govoup.com These algorithms can sift through complex screening results to group compounds with similar activity profiles or structural features, thereby identifying promising scaffolds for further development. oup.com

In the context of this compound research, pattern recognition can be applied to HTS data from tubulin polymerization assays. nih.gov The algorithms can identify which structural modifications across a series of analogs lead to an increase or decrease in tubulin inhibition. This helps in building a structure-activity relationship (SAR) model, which guides the design of more potent derivatives.

Correlation analysis is a specific application of pattern recognition that establishes a statistical relationship between two or more variables. nih.gov For example, a key goal is to determine if a compound's predicted binding affinity from molecular docking correlates with its experimentally measured biological activity. A strong positive correlation between high tubulin-binding affinity and potent anti-tumor activity in cell-based assays would validate the computational model and confirm that tubulin binding is a primary mechanism of action for the tested analogs. nih.gov This type of analysis is crucial for ensuring that the computational predictions are relevant to the actual biological outcomes, thereby guiding the drug discovery process more effectively. nih.gov

Table 2: Hypothetical Correlation Analysis of this compound Analogs

This table illustrates how data from computational predictions and biological screening can be correlated to validate drug-target interactions.

| Analog ID | Predicted Binding Energy (kcal/mol) | Tubulin Polymerization Inhibition (IC50, µM) | Cell Viability (GI50, µM) |

| D-001 | -8.5 | 0.95 | 0.15 |

| D-002 | -8.2 | 1.20 | 0.21 |

| D-003 | -7.6 | 2.50 | 0.88 |

| D-004 | -9.1 | 0.45 | 0.07 |

| D-005 | -7.1 | 4.80 | 2.10 |

Structure Activity Relationship Studies of Desacetamidocolchicine Analogs

Influence of B-Ring Modifications on Tubulin Binding and Activity

The seven-membered B-ring of colchicinoids plays a significant role in modulating the kinetics and affinity of tubulin binding. Desacetamidocolchicine (DAAC), which lacks the C7 acetamido substituent, demonstrates a markedly different binding profile compared to its parent compound, colchicine (B1669291). While colchicine binding is a slow, temperature-dependent process, DAAC binds to tubulin very quickly, even at lower temperatures nih.govnih.gov. This suggests that the acetamido group on the B-ring presents a steric or conformational hindrance that slows the binding process.

Kinetic studies on the interaction of DAAC with purified β-tubulin isoforms revealed a two-step binding mechanism, similar to colchicine, which involves a fast initial reversible binding followed by a slower conformational change to form a stable complex nih.gov. However, the apparent on-rate constants for DAAC are significantly higher than those for colchicine, underscoring the influence of the B-ring substituent.

Further "deconstruction" of the B-ring has led to the development of simplified analogs that consist only of the essential A and C rings (the AC ring system) acs.org. These B-ring deconstructed variants, such as 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), retain potent tubulin-based antiproliferative activity acs.org. This demonstrates that the core AC ring structure is the primary pharmacophore responsible for tubulin binding, while the B-ring serves to modulate this interaction acs.org. Despite significant alterations to the ground-state dihedral angle, these deconstructed analogs are still capable of binding to tubulin and inhibiting microtubule polymerization, highlighting the conformational flexibility of the colchicine-binding site acs.org.

Below is a table detailing the kinetic parameters of this compound binding to different tubulin isotypes.

| Tubulin Isotype | K1 (M⁻¹) | k2 (s⁻¹) | k(on,app) (M⁻¹s⁻¹) | k(off) (s⁻¹) | Affinity Constant (M⁻¹) |

| αβII | 5794 ± 670 | 0.67 ± 0.05 | 3907 ± 530 | 6.3 x 10⁻⁴ | 2.5 x 10⁶ |

| αβIII | 7109 ± 1800 | 0.05 ± 0.006 | 376 ± 80 | 5.2 x 10⁻⁴ | 1.5 x 10⁶ |

| αβIV | 8993 ± 1780 | 0.59 ± 0.07 | 5305 ± 1200 | 5.7 x 10⁻⁴ | Not specified |

| Data sourced from a study on the interaction of DAAC with purified β-tubulin isoforms nih.gov. |

Role of Atropisomerism in Tubulin Interaction

The colchicine scaffold is a classic example of axial chirality, where hindered rotation around the single bond connecting the A and C rings gives rise to stable stereoisomers known as atropisomers. This atropisomerism is a critical determinant of biological activity.

Enantiomeric Stability and Binding Selectivity

This compound is a readily racemizable compound, meaning its enantiomers can interconvert acs.org. It has been successfully resolved into its constituent enantiomers, which exhibit dramatically different affinities for tubulin researchgate.net. The thermal racemization of this compound has an inversion barrier of 22.1 kcal mol⁻¹, indicating a degree of conformational stability researchgate.netresearchgate.net.

Kinetic binding experiments have shown a high degree of stereoselectivity. The enantiomer of this compound that shares the same helicity as natural (-)-colchicine binds to tubulin approximately 62 times faster than colchicine itself researchgate.net. In stark contrast, the other enantiomer shows no significant binding activity researchgate.net. This demonstrates that the specific three-dimensional arrangement of the A and C rings is crucial for productive interaction with the colchicine-binding site on tubulin.

The following table presents the second-order rate constants for the binding of colchicine and the enantiomers of this compound to tubulin.

| Compound | k(on) (M⁻¹s⁻¹) |

| Colchicine | 3.8 x 10² |

| (-)-Desacetamidocolchicine | 2.4 x 10⁴ |

| (+)-Desacetamidocolchicine | No binding detected |

| Data from kinetic binding experiments following fluorescence changes researchgate.net. |

Correlation Between Dihedral Angles and Biological Activity

The biological activity of colchicinoids is strongly correlated with the dihedral angle (torsional angle) between the A-ring and the C-ring. In its bioactive conformation, when bound to tubulin, colchicine adopts a dihedral angle of approximately 52° to 57° researchgate.net.

Studies on deconstructed analogs of DAAC, where the B-ring is absent, have provided further insight into the role of this angle. A novel, configurationally stable analog, (aR)-6, was found to have a ground-state dihedral angle of approximately 100° acs.org. Despite this significant deviation from the "classical" bioactive conformation of colchicine, this molecule retained the ability to bind tubulin, inhibit microtubule polymerization, and exert cytotoxic effects acs.org. Molecular dynamics studies suggest this analog may prefer to bind to tubulin with a dihedral angle around 80° acs.org.

These findings indicate that while the dihedral angle is a key factor, the tubulin binding pocket may accommodate a broader range of conformations than previously thought. The activity of analogs with non-classical dihedral angles suggests that the energetic cost of conformational change upon binding is not prohibitive, opening new avenues for scaffold design acs.org. This flexibility could be exploited to design molecules with altered selectivity or physicochemical properties acs.org.

Rational Design Principles for Novel Tubulin-Targeting Agents Based on this compound Scaffold

The structure-activity relationship (SAR) data from this compound and its analogs provide several key principles for the rational design of new tubulin inhibitors.

Scaffold Simplification : The finding that B-ring deconstructed analogs retain potent activity confirms that the AC ring system is the essential pharmacophore acs.org. This allows for the design of synthetically more accessible and potentially novel agents by simplifying or replacing the B-ring, which can improve binding kinetics nih.govacs.org.

Stereochemical Control : The absolute requirement of the correct atropisomer for tubulin binding highlights the importance of stereochemistry in drug design researchgate.net. Future design efforts can focus on methods to synthesize the active enantiomer selectively or to create analogs with higher rotational barriers to prevent racemization, thereby increasing potency. For example, the deconstructed analog (aR)-6 has an inversion barrier nearly 10 kcal/mol higher than DAAC, making it highly stable to epimerization acs.org.

Exploration of Novel Conformational Space : The discovery that analogs with significantly different dihedral angles can still bind to tubulin and inhibit its function is a crucial insight acs.org. This encourages the design of molecules that exist in conformations distinct from colchicine. Such agents might exhibit different binding kinetics, isotype selectivity, or pharmacological profiles, potentially overcoming resistance or reducing off-target effects acs.org.

Use of Computational Methods : The rational design of new agents can be significantly accelerated by computational approaches researchgate.netmdpi.comnih.gov. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel analogs within the colchicine site, assess the energetic feasibility of different dihedral angles, and guide the optimization of substituents on the AC rings to enhance binding affinity and selectivity acs.orgmdpi.com.

By integrating these principles, the this compound scaffold serves as a powerful template for the structure-based design of the next generation of microtubule-targeting agents.

Future Directions in Desacetamidocolchicine Research

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The natural biosynthesis of colchicinoids, including precursors to Desacetamidocolchicine, is a complex process that is not yet fully elucidated. While significant strides have been made in identifying the biosynthetic pathway of colchicine (B1669291), particularly from plants like Gloriosa superba, many enzymes and intermediate steps remain unknown. nih.gov Future research will likely focus on a deeper dive into the genomics and transcriptomics of colchicine-producing plants to uncover novel enzymes.

Key research objectives in this area include:

Identification of Novel Enzymes: Utilizing transcriptomics and metabolic logic to identify previously uncharacterized enzymes, such as specific cytochrome P450s, methyltransferases, and other modifying enzymes responsible for the intricate chemical structure of colchicinoids. nih.gov The discovery of a non-canonical cytochrome P450 responsible for the tropolone (B20159) ring formation in colchicine biosynthesis is a prime example of the novel enzymatic machinery waiting to be discovered. nih.gov

Pathway Reconstruction: Engineering the identified biosynthetic genes into host organisms like Nicotiana benthamiana or yeast to reconstruct the pathway. nih.gov This would not only validate the function of the discovered enzymes but also open avenues for the sustainable and scalable production of this compound and its derivatives.

Metabolic Engineering: Once the pathway is better understood, metabolic engineering techniques can be applied to optimize the production of specific colchicinoids. This could involve upregulating key enzymes or downregulating competing pathways to increase the yield of this compound.

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of this compound is intrinsically linked to its stereochemistry. The specific three-dimensional arrangement, or helicity, of the molecule is crucial for its high-affinity binding to tubulin. researchgate.net Research has shown that the enantiomer of this compound with the same helicity as native colchicine binds to tubulin approximately 62 times faster, while the other enantiomer exhibits no binding. researchgate.net This underscores the critical need for advanced stereoselective synthetic methods.

Future developments in this area are expected to include:

Catalytic Atroposelective Synthesis: The development of novel chiral catalysts, such as chiral phosphoric acids, to achieve atroposelective synthesis of the this compound scaffold. acs.org This would allow for the direct and controlled synthesis of the desired enantiomer, bypassing the need for chromatographic resolution of a racemic mixture. researchgate.net

Engineered Biocatalysts: The use of engineered enzymes, such as carbonyl reductases, to perform key stereoselective transformations in the synthetic route. rsc.org This approach offers a green and efficient alternative to traditional chemical catalysis.

Computational Guidance: Employing computational chemistry to design and predict the efficacy of new synthetic routes and catalysts, thereby accelerating the development of highly efficient and stereoselective methodologies.

Table 1: Comparison of Binding Kinetics for Colchicinoid Enantiomers

| Compound | Enantiomer Helicity | Relative Binding Rate to Tubulin |

| This compound | Same as native colchicine | ~62x faster than colchicine |

| This compound | Opposite to native colchicine | No binding detected |

| Desacetamidoisocolchicine | Both enantiomers | No binding detected |

Elucidation of Molecular Mechanisms Beyond Tubulin Interaction

While the interaction of this compound with tubulin is its most well-characterized mechanism of action, there is growing interest in exploring its other potential molecular targets and signaling pathways. nih.gov The complex biological effects of this compound suggest that its activity may not be solely attributable to microtubule disruption.

Key areas for future investigation include:

Protein Kinase Inhibition: Further evaluation of this compound's potential to inhibit various protein kinases. Identifying specific kinases that are targeted by the compound could reveal novel therapeutic applications, particularly in oncology.

Modulation of Apoptotic Pathways: Investigating the detailed mechanisms by which this compound induces apoptosis in cancer cells. This could involve studying its effects on key apoptotic proteins and signaling cascades, independent of its effects on the mitotic spindle.

Interaction with other Cellular Components: Exploring potential interactions with other proteins and cellular structures. The unique chemical structure of this compound may allow it to bind to other targets, leading to a broader range of biological effects than currently understood.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational modeling is becoming an indispensable tool in drug discovery and development, and its application to this compound research is expected to grow significantly. nih.govmdpi.com These approaches can provide valuable insights into the compound's behavior at various biological scales, from molecular interactions to cellular responses.

Future directions in this area will likely involve:

Molecular Dynamics Simulations: Performing detailed molecular dynamics simulations to better understand the binding of this compound to tubulin and other potential protein targets. researchgate.net This can reveal the key interactions and conformational changes that govern its biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for this compound and its analogues to predict their biological activity based on their chemical structure. This can guide the design of new derivatives with improved potency and selectivity.

Q & A

Q. What experimental assays are recommended to evaluate Desacetamidocolchicine's binding kinetics with tubulin isotypes?

Fluorescence quenching assays and isothermal titration calorimetry (ITC) are standard methods. Fluorescence assays monitor changes in tubulin's intrinsic tryptophan fluorescence upon ligand binding, while ITC quantifies thermodynamic parameters (e.g., ΔG, ΔH). Ensure buffer conditions (pH, ionic strength) mimic physiological environments to maintain tubulin stability .

Q. How should researchers design experiments to confirm the purity and stability of this compound in vitro?

Use high-performance liquid chromatography (HPLC) with UV-Vis detection to verify chemical purity (>95%). Stability studies should include time-course analyses under experimental conditions (e.g., 37°C, pH 7.4) using spectroscopic methods. Document batch-to-batch variability to ensure reproducibility .

Q. What are the critical controls for assessing this compound's specificity toward tubulin isotypes?

Include negative controls with non-target proteins (e.g., albumin) and competitive binding assays using colchicine or other known tubulin inhibitors. Use isotypically pure tubulin dimers (αβII, αβIII, αβIV) to isolate isoform-specific effects .

Advanced Research Questions

Q. How do binding free energies of this compound differ among human tubulin isotypes αβII, αβIII, and αβIV?

Molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA) reveal that αβIV exhibits the highest binding affinity (ΔEbind = -64.45 kcal/mol), followed by αβII (-56.74 kcal/mol) and αβIII (-51.95 kcal/mol). These differences correlate with residue variations at the binding site, such as β-tubulin residues T179 and N256 .

Q. What methodologies resolve contradictions in binding affinity rankings between this compound and colchicine?

Conduct comparative mutagenesis studies to assess residue-specific contributions. For example, substituting βIII-tubulin residues (e.g., T179V) into αβII or αβIV isoforms can isolate structural determinants. Pair these with MD simulations to validate energy landscapes .

Q. How can researchers optimize molecular docking protocols for this compound-tubulin interactions?

Use flexible docking algorithms (e.g., AutoDock Vina) with explicit solvation models. Validate docking poses against experimental crystallographic data (if available) or MD trajectories. Adjust scoring functions to account for entropy changes caused by tubulin flexibility .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity assays?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across tubulin isotypes. Report confidence intervals and effect sizes to contextualize biological significance .

Methodological and Reproducibility Considerations

Q. How to ensure reproducibility in tubulin polymerization assays with this compound?

Standardize tubulin concentrations (2–4 mg/mL) and polymerization buffers (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 10% glycerol). Include positive (paclitaxel) and negative (nocodazole) controls. Use turbidimetry at 350 nm to monitor polymerization kinetics, and repeat assays across independent tubulin preparations .

Q. What guidelines should be followed when reporting conflicting binding data in publications?

Clearly delineate experimental conditions (e.g., temperature, tubulin source species). Use supplementary tables to provide raw data (e.g., ΔEbind values from triplicate runs). Discuss potential confounders, such as tubulin isoform cross-contamination or ligand degradation .

Q. How to integrate computational and experimental data for mechanistic studies on this compound?

Combine free-energy perturbation (FEP) calculations with mutagenesis-based binding assays. For example, computational predictions of ΔΔG values for specific residue mutations can be tested experimentally via surface plasmon resonance (SPR). Cross-validate findings using multiple structural biology techniques (e.g., cryo-EM) .

Data Presentation and Publication Standards

Q. What information must be included in the "Methods" section for this compound studies?

Specify tubulin isoform sources (e.g., recombinant human αβII), ligand synthesis protocols, and instrument calibration details (e.g., fluorometer excitation/emission wavelengths). For computational studies, describe force fields (e.g., CHARMM36) and simulation durations .

Q. How should researchers address limitations in this compound’s tubulin-binding studies?

Acknowledge constraints such as the lack of high-resolution structural data for certain isotypes or potential off-target effects. Propose follow-up experiments, such as cryo-EM of ligand-bound complexes or in vivo models to validate isoform-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.